
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate is a complex organic compound with the molecular formula C28H40O10 and a molecular weight of 536.62. This compound is an intermediate in the synthesis of 4-Nonyl Phenol-glucuronide, which is a residue found in rainbow trout.
Preparation Methods
The synthesis of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves multiple steps. One common method includes the reaction of 4-Nonyl Phenol with glucuronic acid derivatives under specific conditions to form the glucuronide. This intermediate is then acetylated using acetic anhydride to yield the triacetate form. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly in the context of environmental toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug metabolism and excretion.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves its interaction with specific molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This pathway is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.
Comparison with Similar Compounds
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate can be compared with other similar compounds such as:
4-Nonyl Phenol-glucuronide: This compound is a direct precursor and lacks the triacetate groups.
4-Nonyl Phenol: A simpler structure without the glucuronide and triacetate modifications.
2-(Methoxycarbonyl) Phenol-glucuronide: Similar in structure but with different alkyl chain lengths.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H40O10 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H40O10/c1-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)37-28-26(36-20(4)31)24(35-19(3)30)23(34-18(2)29)25(38-28)27(32)33-5/h14-17,23-26,28H,6-13H2,1-5H3/t23-,24-,25-,26+,28+/m0/s1 |
InChI Key |
YITGNZAXQLQMFL-YYDZWWTMSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


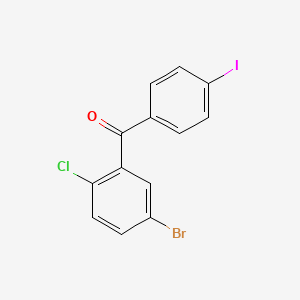
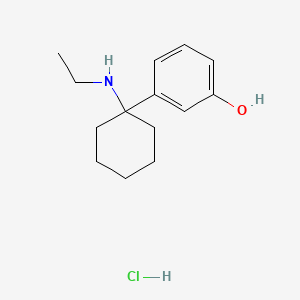
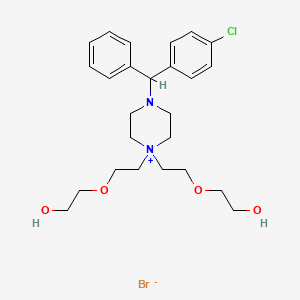
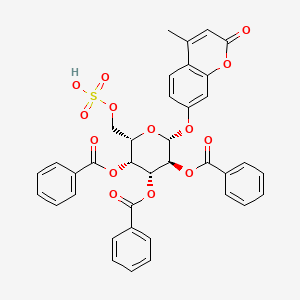
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
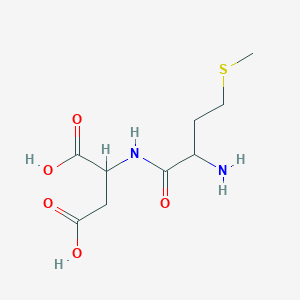

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

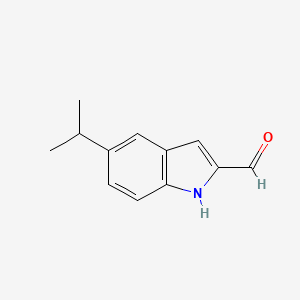
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
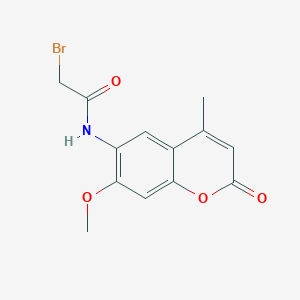
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
